molecular formula C6H10N4O B13188410 2-Amino-1-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-one

2-Amino-1-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-one

Cat. No.: B13188410
M. Wt: 154.17 g/mol
InChI Key: SYMMUUBESGMAEP-UHFFFAOYSA-N
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Description

2-Amino-1-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-one is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-one can be achieved through several methods. One common approach involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency and selectivity. The reaction typically involves the following steps:

  • Preparation of the azide precursor.
  • Reaction of the azide with an alkyne in the presence of a copper(I) catalyst.
  • Isolation and purification of the desired triazole product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-Amino-1-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound is explored for its use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one
  • 1-(1-Ethyl-1H-1,2,3-triazol-3-yl)ethan-1-one

Uniqueness

2-Amino-1-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-one is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

2-amino-1-(3-ethyltriazol-4-yl)ethanone

InChI

InChI=1S/C6H10N4O/c1-2-10-5(4-8-9-10)6(11)3-7/h4H,2-3,7H2,1H3

InChI Key

SYMMUUBESGMAEP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CN=N1)C(=O)CN

Origin of Product

United States

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